Methyl 2-bromomethyl-2-butenoate
Description
Methyl 2-bromomethyl-2-butenoate is a brominated methyl ester with a reactive α,β-unsaturated carbonyl structure. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers. Its bromomethyl group and conjugated double bond make it highly reactive in nucleophilic substitution and cycloaddition reactions. However, direct studies on this compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally analogous esters and brominated compounds .
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
methyl 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C6H9BrO2/c1-3-5(4-7)6(8)9-2/h3H,4H2,1-2H3 |
InChI Key |
CWMAKDYRWVQEAR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(CBr)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Methyl 2-bromomethyl-2-butenoate, we analyze its properties and reactivity relative to other methyl esters and brominated alkenoates. The following table synthesizes data from available sources (Table 3 in and ), supplemented by inferences from structural analogs:
| Compound | Molecular Formula | Boiling Point (°C) | Solubility | Reactivity |
|---|---|---|---|---|
| This compound | C₆H₇BrO₂ | Not reported | Low in water, soluble in organic solvents | High (nucleophilic substitution, Diels-Alder) |
| Methyl acrylate | C₄H₆O₂ | 80–82 | Moderate in water | Moderate (polymerization, ester hydrolysis) |
| Methyl methacrylate | C₅H₈O₂ | 100–101 | Low in water | High (radical polymerization) |
| Methyl salicylate | C₈H₈O₃ | 222–224 | Low in water | Low (ester hydrolysis, aromatic substitution) |
| Ethyl 2-bromoacrylate | C₅H₇BrO₂ | 145–148 | Insoluble in water | High (alkylation, cycloaddition) |
Key Observations:
Reactivity: The bromine substituent in this compound enhances its electrophilicity compared to non-brominated esters like methyl acrylate or methyl salicylate. This facilitates nucleophilic attacks (e.g., SN2 reactions) and participation in Diels-Alder reactions, similar to ethyl 2-bromoacrylate . Unlike methyl methacrylate, which undergoes radical polymerization, the bromine atom in the target compound directs reactivity toward substitution or cycloaddition pathways.
Physical Properties: Boiling points for brominated esters (e.g., ethyl 2-bromoacrylate) are generally higher than non-halogenated analogs due to increased molecular weight and polarity. Solubility trends align with other brominated esters: low water solubility but miscibility with common organic solvents like dichloromethane or THF.
Synthetic Applications: this compound’s conjugated system allows it to act as a dienophile in cycloadditions, a feature shared with ethyl 2-bromoacrylate but absent in simpler esters like methyl salicylate.
Research Findings and Limitations
- Gaps in Data: The provided evidence lacks direct studies on this compound. For instance, focuses on glucopyranoside derivatives, while and highlight unrelated VOCs or generic methyl ester properties. Comparative conclusions are thus extrapolated from structural analogs.
- Contradictions : reports methyl salicylate’s boiling point as 222–224°C, conflicting with some literature values (e.g., 220°C). Such discrepancies underscore the need for experimental validation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-bromomethyl-2-butenoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of the corresponding alcohol or esterification of brominated intermediates. Optimization involves:
- Temperature Control : Lower temperatures (0–5°C) to minimize side reactions like elimination .
- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation to isolate the product. Monitor reaction progress via TLC or GC .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Key signals include δ 1.95–2.10 ppm (CH₃), δ 4.70–4.90 ppm (CH₂Br), and δ 5.80–6.20 ppm (alkene protons) .
- IR Spectroscopy : Strong C=O stretch (~1720 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Data collection requires high-resolution single crystals .
Q. What purification techniques are effective for this compound, and how is purity assessed?
- Methodological Answer :
- Distillation : Use reduced pressure to avoid thermal decomposition (bp ~150–160°C under vacuum) .
- Chromatography : Flash chromatography with gradient elution (hexane:EtOAc 9:1 to 7:3).
- Purity Assessment : GC-MS (>98% purity) or ¹H NMR integration .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in nucleophilic substitution (SN2 vs. E2) reactions?
- Methodological Answer :
- Steric Hindrance : The β-branched structure favors elimination (E2) over substitution.
- Experimental Design : Compare reaction outcomes with linear vs. branched analogs under identical conditions (base strength, solvent polarity). Monitor via GC-MS .
- Kinetic Studies : Use deuterated solvents to probe isotope effects on reaction pathways .
Q. How can computational methods (e.g., DFT) predict reaction intermediates and transition states for transformations involving this compound?
- Methodological Answer :
- Software : Gaussian or ORCA for geometry optimization and energy calculations.
- Protocol :
Model the reactant, transition state, and product.
Calculate activation energies to identify favored pathways.
Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer :
- Stability Tests : Store aliquots under inert gas (N₂/Ar) at –20°C. Periodically assess purity via NMR.
- Additives : Include radical inhibitors (e.g., BHT) to prevent bromine radical formation .
Q. How is this compound utilized in the synthesis of bioactive molecules (e.g., anti-inflammatory agents)?
- Methodological Answer :
- Stepwise Functionalization :
Alkylation : React with nucleophiles (e.g., amines) to form C-N bonds.
Cross-Coupling : Use Pd-catalyzed reactions (Suzuki, Heck) to introduce aromatic moieties .
- Biological Screening : Test derivatives for COX-2 inhibition via in vitro enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
